cyclopropyl(1H-pyrazol-1-yl)methanone
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
cyclopropyl(pyrazol-1-yl)methanone |
InChI |
InChI=1S/C7H8N2O/c10-7(6-2-3-6)9-5-1-4-8-9/h1,4-6H,2-3H2 |
InChI Key |
QAQMDOVPEUVNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropyl 1h Pyrazol 1 Yl Methanone and Its Analogs
Classical Synthetic Approaches to Pyrazole (B372694) Ring Formation
The foundational methods for constructing the pyrazole ring have been established for over a century and remain cornerstones of heterocyclic chemistry. These approaches typically involve the condensation of a three-carbon unit with a hydrazine (B178648) derivative.
The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. youtube.com This reaction proceeds by initial formation of a hydrazone or enamine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
For the synthesis of analogs, a substituted 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione, can be reacted with hydrazine to produce 3(5)-cyclopropyl-5(3)-methyl-1H-pyrazole. The primary challenge in using unsymmetrical dicarbonyls or substituted hydrazines is controlling the regioselectivity, which can lead to a mixture of isomers. nih.gov To synthesize the specific parent compound, cyclopropyl(1H-pyrazol-1-yl)methanone, a two-step sequence is typically employed: first, the unsubstituted 1H-pyrazole is formed from a simple 1,3-dicarbonyl equivalent like malondialdehyde and hydrazine hydrate; second, the resulting pyrazole is N-acylated using cyclopropanecarbonyl chloride.
The versatility of this method is demonstrated by the range of accessible pyrazole structures from various starting materials.
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Product |
| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole |
| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole |
| Ethyl Acetoacetate | Hydrazine Hydrate | 3-Methyl-1H-pyrazol-5(4H)-one |
| Malondialdehyde | Methylhydrazine | 1-Methyl-1H-pyrazole |
A powerful and atom-economical alternative for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. youtube.com In this context, diazo compounds serve as the 1,3-dipole, reacting with alkynes (the dipolarophile) to form the pyrazole ring directly. The reaction often requires thermal conditions or catalysis to proceed efficiently.
For instance, the reaction of a cyclopropyl-substituted alkyne, such as cyclopropylacetylene, with a diazo compound like ethyl diazoacetate can be employed to generate cyclopropyl-functionalized pyrazole esters. The regioselectivity of the addition can be a significant factor, potentially yielding a mixture of regioisomeric products depending on the electronic and steric nature of the substituents on both the dipole and the dipolarophile. researchgate.net
Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole (Diazo Compound) | Dipolarophile (Alkyne) | Resulting Pyrazole Product (Illustrative) |
| Diazomethane | Acetylene | 1H-Pyrazole |
| Ethyl Diazoacetate | Phenylacetylene | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate |
| Trimethylsilyldiazomethane | Propyne | 4-Methyl-3(5)-(trimethylsilyl)-1H-pyrazole |
| Diazoacetonitrile | Dimethyl Acetylenedicarboxylate | Dimethyl 3-cyano-1H-pyrazole-4,5-dicarboxylate |
Advanced Synthetic Strategies for this compound Scaffolds
Modern organic synthesis has introduced a host of advanced methodologies that offer improved efficiency, selectivity, and complexity. These strategies are particularly useful for creating diverse libraries of analogs for research and development.
Gold(I)-Catalyzed Reactions: Gold catalysts have emerged as powerful tools in heterocyclic synthesis, primarily through their ability to activate alkynes and allenes toward nucleophilic attack. nih.gov Gold(I) complexes can catalyze the cyclization of appropriately functionalized precursors to form pyrazole and pyrazoline rings, often under mild conditions. nih.govnih.gov For example, gold(I) can mediate the cycloaddition of hydrazine derivatives to alkynes, facilitating the key ring-forming step. nih.gov
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling: The Suzuki–Miyaura reaction is a premier method for forming carbon-carbon bonds. rsc.orgnih.gov It is exceptionally useful for the synthesis of pyrazole analogs by functionalizing a pre-existing pyrazole core. A key building block, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is commercially available and serves as an ideal coupling partner. sigmaaldrich.com This boronate ester can be coupled with a wide variety of aryl or heteroaryl halides under palladium catalysis to generate an extensive range of C4-substituted 1-cyclopropyl-1H-pyrazole analogs. researchgate.netcapes.gov.br
Table 3: Suzuki-Miyaura Coupling for Pyrazole Analog Synthesis
| Pyrazole Boronic Ester | Coupling Partner (Ar-X) | Catalyst/Base | Resulting Product |
| 1-Cyclopropyl-4-(pinacolato)boron-1H-pyrazole | Bromobenzene | Pd(PPh₃)₄ / Na₂CO₃ | 1-Cyclopropyl-4-phenyl-1H-pyrazole |
| 1-Cyclopropyl-4-(pinacolato)boron-1H-pyrazole | 2-Chloropyridine | PdCl₂(dppf) / K₃PO₄ | 4-(2-Pyridyl)-1-cyclopropyl-1H-pyrazole |
| 1-Cyclopropyl-4-(pinacolato)boron-1H-pyrazole | 4-Iodoanisole | Pd(OAc)₂ / SPhos / K₂CO₃ | 1-Cyclopropyl-4-(4-methoxyphenyl)-1H-pyrazole |
| 1-Cyclopropyl-4-(pinacolato)boron-1H-pyrazole | Vinyl Bromide | Pd(dba)₂ / XPhos / Cs₂CO₃ | 1-Cyclopropyl-4-vinyl-1H-pyrazole |
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. youtube.comcapes.gov.br This strategy adheres to the principles of green chemistry by minimizing steps and waste. Several MCRs have been developed for the synthesis of highly substituted pyrazoles. A common example involves the one-pot reaction of an aldehyde, a β-ketoester, malononitrile, and hydrazine hydrate, often with a catalyst, to produce complex fused pyranopyrazole systems. researchgate.net To generate analogs of the target compound, a starting material containing a cyclopropyl (B3062369) group, such as cyclopropanecarbaldehyde, could be utilized as the aldehyde component.
Table 4: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Aldehyde | β-Ketoester | Active Methylene | Hydrazine | Product |
| Benzaldehyde | Ethyl Acetoacetate | Malononitrile | Hydrazine Hydrate | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Malononitrile | Phenylhydrazine | 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Furan-2-carbaldehyde | Methyl Acetoacetate | Malononitrile | Hydrazine Hydrate | 6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
The application of microwave irradiation has revolutionized many areas of organic synthesis by dramatically reducing reaction times, often from hours to minutes, and frequently improving product yields. lew.ro Microwave heating is efficient, uniform, and can lead to specific non-thermal effects that accelerate reactions. organic-chemistry.org Classical pyrazole syntheses, such as the cyclocondensation of hydrazines with 1,3-dicarbonyls, are particularly amenable to microwave assistance. youtube.com This technology offers a greener alternative to conventional heating methods by reducing energy consumption and often allowing for the use of less solvent or more environmentally benign solvents like water. lew.roorganic-chemistry.org
Table 5: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Phenylhydrazine + Ethyl Acetoacetate | 3 hours, 75% | 5 minutes, 92% | researchgate.net |
| Hydrazine Hydrate + 2,5-Hexanedione | 6 hours, 68% | 10 minutes, 85% | organic-chemistry.org |
| 4-Fluorophenylhydrazine + 3-Aminocrotononitrile | 8 hours, 55% | 15 minutes, 88% | youtube.com |
Reductive Amination Methods for Derivative Preparation
Reductive amination serves as a powerful and versatile tool for the synthesis of amine derivatives of pyrazole-containing compounds. This method typically involves the reaction of a carbonyl compound, such as a ketone or aldehyde, with an amine in the presence of a reducing agent. While direct reductive amination of this compound itself is not extensively documented, analogous reactions on related pyrazole scaffolds provide insight into potential synthetic routes.
A common approach involves a one-pot, two-step synthesis. For instance, the reaction of a 5-aminopyrazole with an aldehyde can proceed via a condensation/reduction sequence. researchgate.net This process begins with the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. researchgate.net This method avoids the isolation of the often-unstable imine intermediate.
Another strategy employs transition metal catalysis. Iridium-catalyzed one-pot reductive amination of various carbonyl compounds with nitro compounds has been demonstrated as an effective method for synthesizing secondary amines under mild conditions. nih.govrsc.org In this protocol, the nitro compound is first reduced in situ to an amine, which then undergoes reductive amination with a ketone or aldehyde. nih.govrsc.org This approach is compatible with a wide range of functional groups on both the carbonyl and nitro-aromatic precursors.
The choice of reducing agent is crucial for a successful reductive amination. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used as they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. youtube.com
A plausible synthetic scheme for a derivative of this compound using this methodology could involve the reductive amination of a cyclopropyl ketone with a pyrazole-containing amine.
Stereoselective Synthesis of Chiral Cyclopropyl-Containing Pyrazole Derivatives
The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. The synthesis of chiral cyclopropyl-containing pyrazole derivatives can be approached through the enantioselective construction of the cyclopropane (B1198618) ring or by achieving diastereoselective control during the formation of the final compound.
Enantioselective Approaches to Cyclopropane Rings
The enantioselective formation of the cyclopropane ring is a key strategy for accessing chiral cyclopropyl-pyrazole derivatives. This can be achieved through various catalytic asymmetric cyclopropanation reactions.
One notable method involves the organocatalytic synthesis of spirocyclopropyl pyrazolones. A Michael/alkylation cascade reaction of 4-arylidenepyrazol-5-ones with diethyl 2-bromomalonate, catalyzed by a chiral cinchona alkaloid-derived catalyst such as (DHQ)2AQN, affords spirocyclic compounds with high diastereo- and enantioselectivity. researchgate.net This reaction proceeds under mild conditions and tolerates a range of substituents on the pyrazolone (B3327878) starting material.
| Entry | Aryl Group (Ar) | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | 75 | >95:5 | 90 |
| 2 | 4-Chlorophenyl | 83 | >95:5 | 93 |
| 3 | 4-Methylphenyl | 70 | 90:10 | 88 |
| 4 | 2-Naphthyl | 65 | 85:15 | 85 |
| Table 1: Organocatalytic enantioselective synthesis of spirocyclopropyl pyrazolones. Data compiled from a study on the Michael/alkylation cascade reaction. researchgate.net |
Another approach is the chemoenzymatic assembly of cyclopropyl ketones. Engineered myoglobin (B1173299) catalysts have been shown to catalyze the cyclopropanation of vinylarenes with diazoketones to produce cyclopropyl ketones with excellent stereoselectivity. rochester.edu These chiral cyclopropyl ketones can then be further elaborated to introduce the pyrazole moiety.
Furthermore, the preparation of enantiomerically enriched cyclopropyl azoles can be achieved through a formal SN2 reaction of a chiral bromocyclopropane (B120050) with a pyrazole nucleophile. mdpi.com This method allows for the diastereoselective installation of the pyrazole onto a pre-formed chiral cyclopropane scaffold. mdpi.com
Diastereoselective Control in Compound Formation
Achieving diastereoselective control is critical when a new stereocenter is formed in a molecule that already contains one or more chiral centers. In the context of cyclopropyl-pyrazole synthesis, this often involves the reaction of a chiral pyrazole derivative with a prochiral substrate or the cyclopropanation of a chiral alkene.
A powerful strategy for diastereoselective cyclopropanation involves the use of chiral auxiliaries. For instance, the use of a tert-butanesulfinamide chiral auxiliary can direct the stereochemical outcome of the formation of pyrazole derivatives. nih.gov A stereoselective addition to a chiral toluenesulfinyl imine, followed by further transformations, allows for the synthesis of chiral pyrazole derivatives with high enantiomeric excess. nih.gov
The cyclopropanation of alkenes using chiral telluronium ylides offers controllable diastereoselectivity. nih.gov By carefully selecting the base and reaction conditions, it is possible to selectively synthesize either the cis or trans diastereomer of a vinylcyclopropane (B126155) with high diastereoselectivity and excellent enantioselectivity. nih.gov These vinylcyclopropanes can then serve as versatile intermediates for the synthesis of more complex cyclopropyl-containing molecules.
A study on the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and alkenes, mediated by thianthrene, has shown that this method can produce highly substituted cyclopropanes with excellent diastereoselectivity. nih.govnih.gov This protocol is scalable and tolerates a wide variety of functional groups on both coupling partners. nih.govnih.gov
| Alkene | Pronucleophile | Yield (%) | d.r. |
| Styrene | Diethyl malonate | 85 | >20:1 |
| 4-Methylstyrene | Diethyl malonate | 82 | >20:1 |
| Indene | Diethyl malonate | 78 | 15:1 |
| Styrene | Ethyl cyanoacetate | 91 | >20:1 |
| Table 2: Diastereoselective cyclopropanation of alkenes. Data from a study utilizing thianthrene-mediated coupling. nih.gov |
These examples highlight the diverse and powerful strategies available to synthetic chemists for controlling the stereochemical outcome of reactions to produce complex and medicinally relevant chiral cyclopropyl-pyrazole derivatives.
Mechanistic Investigations of Reactions Involving Cyclopropyl 1h Pyrazol 1 Yl Methanone
Postulated Reaction Mechanisms of Formation Pathways
Two primary synthetic routes are postulated for the formation of cyclopropyl(1H-pyrazol-1-yl)methanone. The first involves the construction of the pyrazole (B372694) ring from acyclic precursors, while the second involves the modification of a pre-existing pyrazole ring.
Pathway 1: Knorr Pyrazole Synthesis
The most established method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgjk-sci.comslideshare.net For the target molecule, this pathway would utilize a cyclopropyl-substituted 1,3-diketone, such as 1-cyclopropylpropane-1,3-dione, and hydrazine.
The mechanism, typically proceeding under acidic catalysis, is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl carbons of the diketone. slideshare.net This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a five-membered cyclic intermediate, a 5-hydroxypyrazoline. rsc.orgresearchgate.net This intermediate is generally unstable and readily undergoes acid-catalyzed dehydration to yield the aromatic pyrazole ring.
Pathway 2: N-Acylation of Pyrazole
An alternative and highly convergent pathway involves the direct acylation of the pyrazole ring with a cyclopropylcarbonyl source. In this approach, pyrazole is treated with an activated cyclopropanecarboxylic acid derivative, most commonly cyclopropanecarbonyl chloride, in the presence of a base.
The mechanism involves the deprotonation of pyrazole by the base to form the pyrazolate anion, which is a potent nucleophile. The pyrazolate then attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride. This nucleophilic acyl substitution reaction proceeds via a tetrahedral intermediate, which subsequently collapses to expel the chloride leaving group, yielding the final N-acyl pyrazole product, this compound. N-acyl pyrazoles are considered activated amides and can be synthesized through various methods, including the oxidative functionalization of aldehydes. mdpi.com They also serve as valuable intermediates for further transformations like native chemical ligation. nih.govnih.gov
Studies on Regioselectivity in Pyrazole Ring Formation and Substituent Attachment
Regioselectivity is a critical consideration in pyrazole synthesis when using unsymmetrical starting materials.
In Ring Formation: If a substituted hydrazine (e.g., methylhydrazine) were to react with an unsymmetrical diketone like 1-cyclopropylbutane-1,3-dione, two constitutional isomers of the resulting pyrazole could be formed. The outcome is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group first. This selectivity is influenced by a combination of steric and electronic factors. beilstein-journals.orgresearchgate.net The cyclopropyl (B3062369) group is sterically more demanding than a methyl group and also possesses unique electronic properties. The more nucleophilic nitrogen of the substituted hydrazine (typically the less hindered, more alkylated nitrogen) will preferentially attack the more electrophilic (less hindered) carbonyl carbon of the diketone. The precise regiochemical outcome can be highly dependent on reaction conditions such as solvent and pH. researchgate.net
In Substituent Attachment: In the N-acylation pathway, regioselectivity concerns which of the two nitrogen atoms of the pyrazole ring is acylated. Pyrazole exists as two tautomers, and in its neutral form, it has two nitrogen atoms: one pyrrole-like (N-H) and one pyridine-like. Acylation almost exclusively occurs at the N1 (pyrrole-like) nitrogen. This is because N-acylation at this position preserves the aromaticity of the pyrazole ring in the final product. Acylation at the N2 position would result in a non-aromatic, positively charged pyrazolium species, which is energetically less favorable. The reaction with cyclopropanecarbonyl chloride thus selectively yields the N1-acylated product.
Stereochemical Outcomes and Control in this compound Synthesis
The parent compound, this compound, is achiral. However, stereochemical considerations become paramount if chiral, substituted precursors are used.
If a synthesis starts with an enantiomerically enriched cyclopropane (B1198618) derivative, such as a chiral 1-cyclopropyl-1,3-diketone, the stereochemical integrity of the cyclopropyl ring must be considered. Many reactions involving the formation of cyclopropyl ketones, such as the Corey-Chaykovsky cyclopropanation, are known to proceed with retention of stereochemistry. nih.gov During the subsequent Knorr pyrazole synthesis, the cyclopropane ring itself is typically not involved in the bond-forming or breaking steps of the heterocycle formation. Therefore, it is generally expected that the stereochemistry of substituents on the cyclopropyl ring would be retained in the final product.
Methodologies for the diastereoselective formal nucleophilic substitution of bromocyclopropanes have been developed to produce enantiomerically enriched cyclopropyl azole derivatives. mdpi.com These advanced strategies allow for the control of multiple stereocenters on the cyclopropane ring, which would be preserved upon its attachment to a pyrazole core. While not directly applied to the title compound, these studies establish the principles for stereochemical control in the synthesis of complex cyclopropyl-heterocycle systems. elsevierpure.com
Kinetics of Key Transformations and Rate-Determining Steps
The kinetics of pyrazole formation via the Knorr synthesis have been a subject of detailed investigation. iscre28.orgresearchgate.net These studies reveal that the reaction pathway and the rate-determining step are highly sensitive to the reaction conditions, particularly the pH of the medium.
Under acidic conditions (low pH): The initial nucleophilic attack of the protonated, and thus less nucleophilic, hydrazine on a carbonyl group is often the rate-determining step.
Under neutral or basic conditions (higher pH): The hydrazine is more nucleophilic, and the initial addition is faster. In these cases, the subsequent dehydration of the cyclic 5-hydroxypyrazoline intermediate to form the final aromatic pyrazole often becomes the rate-determining step. rsc.org
The specific substituents on both the diketone and the hydrazine also influence the reaction rates by modifying the electrophilicity of the carbonyl carbons and the nucleophilicity of the nitrogen atoms.
| Reaction Condition | Effect | Postulated Rate-Determining Step | Reference |
|---|---|---|---|
| Low pH (Acidic) | Decreases nucleophilicity of hydrazine. | Initial C-N bond formation (Hydrazine attack). | rsc.orgnih.gov |
| Neutral / High pH | Increases nucleophilicity of hydrazine. | Dehydration of 5-hydroxypyrazoline intermediate. | rsc.org |
| Electron-withdrawing group on diketone | Increases electrophilicity of carbonyl carbon. | Can accelerate initial hydrazine attack. | researchgate.net |
| Electron-donating group on hydrazine | Increases nucleophilicity of hydrazine. | Can accelerate initial attack, potentially shifting RDS to dehydration. | researchgate.net |
For the N-acylation pathway, the kinetics are governed by the principles of nucleophilic acyl substitution. The rate is dependent on the concentration of both the pyrazolate anion and the acylating agent. The reaction rate can be significantly enhanced by using a more potent acylating agent or by increasing the nucleophilicity of the pyrazole, for instance, by using a stronger base to generate a higher concentration of the pyrazolate anion.
Characterization and Reactivity of Reaction Intermediates
The mechanistic pathways for the formation of this compound involve several transient intermediates. While often too unstable to isolate, their existence is supported by spectroscopic studies and trapping experiments.
In the Knorr synthesis, the primary intermediates are the hydrazone and the 5-hydroxypyrazoline. rsc.org
Hydrazone Intermediate: This is formed after the initial condensation of hydrazine at one of the carbonyl groups. In detailed kinetic studies using techniques like LC-MS, such mono-addition intermediates have been identified. researchgate.net They exist as a mixture of E/Z isomers and are primed for intramolecular cyclization.
5-Hydroxypyrazoline Intermediate: The cyclization of the hydrazone leads to this non-aromatic heterocyclic intermediate. In certain cases, particularly with specific substitution patterns, 5-hydroxypyrazolines can be isolated and characterized spectroscopically (e.g., via NMR). researchgate.net However, they are typically reactive species that readily eliminate a molecule of water to achieve the thermodynamic stability of the aromatic pyrazole ring.
In the N-acylation pathway, the key intermediate is the tetrahedral intermediate formed after the nucleophilic attack of the pyrazolate anion on the carbonyl carbon of the acylating agent. This species is highly transient and rapidly collapses to form the product and expel the leaving group. The pyrazolate anion itself can be considered a reactive intermediate, generated in situ from pyrazole and a base. Its concentration and reactivity are crucial for the efficiency of the acylation reaction.
Computational Chemistry and Theoretical Modeling of Cyclopropyl 1h Pyrazol 1 Yl Methanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. eurasianjournals.comeurasianjournals.com Its balance of accuracy and computational cost makes it an ideal method for investigating compounds like cyclopropyl(1H-pyrazol-1-yl)methanone.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by exploring the rotational freedom around the single bonds connecting the cyclopropyl (B3062369), carbonyl, and pyrazole (B372694) moieties.
Conformational analysis reveals the various possible spatial arrangements (conformers) of the molecule and their relative energies. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For this compound, the orientation of the cyclopropyl ring relative to the pyrazole ring, and the planarity of the carbonyl group with respect to the pyrazole ring, are key conformational variables.
Table 1: Illustrative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.22 Å |
| C-N (pyrazole) | 1.38 Å | |
| N-N (pyrazole) | 1.35 Å | |
| C-C (cyclopropyl) | 1.51 Å | |
| Bond Angle | O=C-N | 120.5° |
| C-N-N | 108.2° | |
| Dihedral Angle | Cyclopropyl-C-N-N | 15.0° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap indicates a more reactive molecule that is more easily polarized.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically color-coded. Regions of negative potential (usually colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The hydrogen atoms of the cyclopropyl and pyrazole rings would exhibit positive potential.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule.
For this compound, NBO analysis can reveal the delocalization of electron density between the pyrazole ring, the carbonyl group, and the cyclopropyl ring. The analysis of donor-acceptor interactions within the NBO framework can provide quantitative insights into the electronic stabilization of different conformers.
Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N (pyrazole) | π(C=O) | 25.8 |
| σ(C-C) (cyclopropyl) | π(C=O) | 5.2 |
| π(C=C) (pyrazole) | π*(C=O) | 15.1 |
Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. eurasianjournals.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and intermolecular interactions over time.
For this compound, MD simulations can be employed to:
Explore Conformational Dynamics: To understand how the molecule flexes and changes its shape in a solvent environment over a period of time.
Study Ligand-Target Interactions: If this compound is being investigated as a potential drug candidate, MD simulations can model its interaction with a biological target, such as a protein receptor. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the dynamic nature of the binding process.
In Silico Chemical Space Exploration and Scaffold Discovery
The this compound core structure can serve as a scaffold for the design of new molecules with specific biological activities. In silico chemical space exploration involves computationally generating and evaluating large libraries of virtual compounds based on a core scaffold.
By systematically modifying the cyclopropyl and pyrazole rings with different functional groups, it is possible to explore a vast chemical space and identify derivatives with improved properties, such as enhanced binding affinity to a target protein or better pharmacokinetic profiles. Computational techniques like quantitative structure-activity relationship (QSAR) studies and virtual screening can be used to prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. benthamdirect.com
Structure-Based Virtual Screening and Ligand Design
Structure-based virtual screening (SBVS) is a powerful computational technique used in drug discovery to identify potential drug candidates from large libraries of small molecules. This method relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to predict how well different molecules will bind to it. The general workflow involves docking, a process that computationally simulates the binding of a ligand to a target's active site, and scoring, which estimates the binding affinity.
For a compound like this compound, the pyrazole ring represents a "privileged scaffold." Such scaffolds are frequently found in biologically active compounds, and their derivatives are often explored for inhibitory activity against various protein targets. For instance, the pyrazole scaffold is a key component in several known inhibitors of protein kinases and other enzymes.
In a hypothetical SBVS campaign, this compound could serve as a core fragment for building a library of related compounds. Researchers would first identify a protein target of interest with a known crystal structure. A virtual library containing the cyclopropyl-pyrazole core with various chemical modifications would then be docked into the active site of this target. The resulting binding poses and scores would help prioritize which derivatives are most likely to be active and warrant synthesis and experimental testing.
Ligand design, a related discipline, often uses insights from SBVS to rationally modify a known binder to improve its properties. If this compound were identified as a "hit," medicinal chemists could use computational models to suggest modifications. For example, the cyclopropyl group, a bioisostere of other small alkyl or phenyl groups, offers specific conformational rigidity and metabolic stability. Computational analysis could explore how replacing or modifying this group affects binding affinity and selectivity for the target protein.
A representative, though generalized, data table for a virtual screening study is presented below. It illustrates the type of data that would be generated if such a study were performed on derivatives of the target compound.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Derivative A | Protein Kinase X | -9.5 | Lys72, Glu91, Leu144 |
| Derivative B | Protease Y | -8.7 | Asp25, Gly27, Ile50 |
| Derivative C | Protein Kinase X | -8.2 | Lys72, Met90 |
| Derivative D | Protease Y | -7.9 | Asp25, Val82 |
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These theoretical calculations can provide valuable insights into a molecule's electronic structure and can be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).
For this compound, quantum chemical calculations would begin with the optimization of its three-dimensional geometry to find the most stable conformation. Following this, specific calculations can be performed to predict its spectroscopic characteristics.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated shifts with experimental data, researchers can confirm the structure of a synthesized compound.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. These frequencies are associated with specific molecular motions, such as the stretching of the C=O bond in the methanone (B1245722) group or vibrations within the pyrazole and cyclopropyl rings.
While no specific studies have been published for this compound, research on other pyrazole derivatives has demonstrated a strong correlation between theoretically predicted and experimentally measured spectroscopic data. These studies often employ DFT methods with specific basis sets (e.g., B3LYP/6-311++G(d,p)) to achieve reliable results.
The table below illustrates the kind of data that would be produced in a computational study aimed at predicting the spectroscopic properties of the target compound.
| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (H at C4 of pyrazole) | DFT/B3LYP | ~6.5 ppm | Not Available |
| ¹³C NMR Chemical Shift (Carbonyl Carbon) | DFT/B3LYP | ~165 ppm | Not Available |
| IR Frequency (C=O stretch) | DFT/B3LYP | ~1710 cm⁻¹ | Not Available |
Structure Activity Relationship Sar and Scaffold Utility of Cyclopropyl 1h Pyrazol 1 Yl Methanone
Cyclopropyl(1H-pyrazol-1-yl)methanone as a Privileged Scaffold in Medicinal Chemistry
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in drug discovery. This designation stems from its presence in a multitude of approved drugs and biologically active compounds that span a wide range of therapeutic areas. academicstrive.com The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that is metabolically stable and capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net Its utility is demonstrated in blockbuster drugs targeting diverse conditions, from cancer to erectile dysfunction. academicstrive.com
The incorporation of a cyclopropyl (B3062369) group further enhances the desirability of this scaffold. The cyclopropyl moiety is a small, rigid, and lipophilic group that is often used in drug design to improve a molecule's pharmacological profile. nih.gov Its rigid nature can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus potentially increasing potency. nih.gov Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate physicochemical properties such as solubility and permeability. nih.gov The combination of the electronically versatile pyrazole ring with the conformationally rigid cyclopropyl group within the this compound framework creates a powerful platform for developing potent and selective modulators of various biological targets.
Systematic SAR Studies on the Pyrazole Ring Modifications
Systematic modifications of the pyrazole ring within this scaffold have been instrumental in elucidating the structural requirements for biological activity. These studies typically involve the synthesis of analog libraries with diverse substituents at various positions of the heterocycle to probe the steric, electronic, and hydrophobic features of the target's binding pocket.
The biological activity of pyrazole-containing compounds is highly sensitive to the nature and position of substituents on the pyrazole ring. SAR studies have shown that both electron-donating and electron-withdrawing groups can significantly modulate a compound's efficacy and selectivity. nih.gov
For instance, in a series of diaryl-pyrazole-3-carboxamides developed as cannabinoid type 1 (CB1) receptor antagonists, where a cyclopropyl group was part of one of the aryl substituents, modifications on the pyrazole ring were critical for optimizing potency. The introduction of small alkyl groups, such as methyl or ethyl at the 4-position of the pyrazole ring, was found to be beneficial for activity. The nature of substituents on a phenyl ring attached to the pyrazole's 5-position also played a crucial role, with a cyclopropylphenyl group showing favorable interactions. nih.gov
The following table illustrates the impact of pyrazole ring substitution on the binding affinity of these CB1 receptor antagonists.
| Compound | R4-Substituent (Pyrazole Ring) | R5-Substituent (Pyrazole Ring) | CB1 Binding Affinity (Ki, nM) |
| Analog 1 | H | 4-chlorophenyl | >1000 |
| Analog 2 | CH3 | 4-chlorophenyl | 10.2 |
| Analog 3 | C2H5 | 4-chlorophenyl | 5.3 |
| Analog 4 | C2H5 | 4-cyclopropyl phenyl | 2.1 |
This table is illustrative, based on findings that small alkyl groups at the R4 position and a cyclopropyl-containing aryl group at the R5 position enhance binding affinity, as seen in the development of potent CB1 antagonists. nih.gov
These findings underscore the importance of carefully tuning the substituents on the pyrazole core to achieve optimal interactions with the target protein. Steric factors are also critical; bulky groups can hinder binding if the target's active site is sterically constrained, while smaller substituents may allow for a better fit. nih.gov
The two nitrogen atoms in the pyrazole ring offer opportunities for substitution, which can profoundly affect a molecule's properties and biological activity. Substitution at the N1 position of the pyrazole ring can influence the molecule's orientation within the binding pocket and introduce new points of interaction.
In SAR studies of pyrazole-based inhibitors of meprin α and β, N-substitution was explored to modulate binding affinity. The introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N1 position resulted in a decrease in activity against both meprin α and β compared to the unsubstituted analog. However, attaching a spacer and a halogenated phenol moiety to the nitrogen led to compounds with exceptionally high selectivity for meprin α over meprin β. This highlights that N1-substituents can be tailored to exploit subtle differences between related protein targets, thereby enhancing interaction specificity.
SAR Investigations on the Cyclopropyl Moiety
The cyclopropyl group is not merely a passive structural element; its stereochemistry and potential for substitution offer further avenues for optimizing molecular interactions and pharmacological properties.
The rigid, three-dimensional structure of the cyclopropane (B1198618) ring means that substituents attached to it have a well-defined spatial arrangement. When the cyclopropyl ring is disubstituted, it can exist as cis and trans diastereomers. The relative orientation of these substituents can have a profound impact on how the molecule interacts with its biological target.
While specific SAR studies on the stereochemistry of the cyclopropyl group within the exact this compound scaffold are not extensively documented, the critical role of cyclopropyl stereochemistry has been demonstrated in other classes of bioactive molecules. For example, in the development of potent epothilone analogs, which are microtubule-stabilizing agents, the stereochemistry of a cyclopropyl ring fused to the macrocycle was crucial for biological activity. Synthetic studies revealed that both cis- and trans-cyclopropyl epothilone analogs were potent, but the most powerful compound in the series featured a specific (12R,13S) stereochemistry for the cyclopropyl group. This demonstrates that the precise spatial orientation of the atoms in the cyclopropyl ring and its attachments is essential for optimal interaction with the tubulin binding site. These findings strongly suggest that the stereochemistry of any substituents on the cyclopropyl ring of this compound analogs would be a critical determinant of their biological activity.
While the unsubstituted cyclopropyl group is a common feature in medicinal chemistry, adding substituents to the cyclopropyl ring itself can further refine a compound's properties. Substituents can alter the molecule's steric profile, lipophilicity, and electronic character. For instance, the addition of a methyl group can increase lipophilicity and introduce steric bulk, which may be either beneficial or detrimental to binding, depending on the topology of the target's active site.
In a study of pyrazolyl amides with antiproliferative activity, a cyclopropyl group was one of the substituents explored as part of the amide functionality. Although this study did not systematically explore substitutions on the cyclopropyl ring, the inclusion of the cyclopropyl group itself as a key variant in the SAR study points to its importance in modulating biological activity. The development of synthetic methods to create diverse libraries of substituted cyclopropanes is an active area of research, aimed at providing building blocks for just such SAR explorations. researchgate.net The functionalization of the cyclopropyl ring in this compound analogs could therefore serve as a valuable strategy for fine-tuning their pharmacological profiles, for example, by introducing polar groups to improve solubility or adding functional groups that can form additional interactions with the target.
Structure-Activity Relationships of the Methanone (B1245722) Linkage
In many biologically active compounds, a central carbonyl group within a linker region acts as a key hydrogen bond acceptor, interacting with amino acid residues in a protein's active site. The planarity of the methanone group can also contribute to a more rigid conformation of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.
Modifications to the methanone linker would be a logical step in exploring the SAR of this scaffold. For instance, reduction of the ketone to a secondary alcohol would introduce a hydrogen bond donor and a chiral center, potentially leading to stereospecific interactions with a target. Complete removal of the carbonyl, replacing it with a methylene group, would increase flexibility and remove the hydrogen bonding capability, which could drastically alter the biological activity.
Furthermore, the concept of bioisosteric replacement is highly relevant to the methanone linkage. In medicinal chemistry, pyrazoles have been investigated as non-classical bioisosteres for amides researchgate.net. This suggests that the N-acyl pyrazole moiety in this compound could mimic the functionality of an amide in certain biological contexts. The electronic properties of the pyrazole ring influence the character of the adjacent carbonyl group, distinguishing it from a simple ketone or a more traditional amide.
A systematic exploration of the SAR of the methanone linkage would involve synthesizing analogs with modifications to this group and evaluating their biological activity. The following table outlines potential modifications and their predicted impact on the molecule's properties.
| Modification of Methanone Linker | Predicted Change in Properties | Potential Impact on Biological Activity |
| Reduction to secondary alcohol | Introduction of H-bond donor, creation of a chiral center | Potential for new interactions with target, stereospecific activity |
| Replacement with an oxime | Altered geometry and electronics, potential for H-bonding | Change in binding mode and potency |
| Replacement with a methylene bridge | Increased flexibility, removal of H-bond acceptor | Likely decrease in potency if H-bonding is crucial |
| Introduction of α-substituents | Steric hindrance, potential for new interactions | May probe for additional binding pockets, could decrease affinity |
Lead Optimization Strategies Based on this compound Scaffold
Should this compound be identified as a hit or lead compound in a drug discovery campaign, several optimization strategies could be employed to enhance its potency, selectivity, and pharmacokinetic properties. These strategies would be guided by the initial SAR data and, ideally, structural information of the target protein.
One primary approach involves the modification of the peripheral substituents . The cyclopropyl group, for instance, is a common motif in medicinal chemistry known for its ability to improve metabolic stability and binding affinity by exploring hydrophobic pockets. Modifications could include the introduction of substituents on the cyclopropyl ring or its replacement with other small, constrained ring systems like cyclobutane or azetidine. A study on diaryl-pyrazole-3-carboxamides containing cyclopropyl groups demonstrated that such moieties can lead to potent and metabolically stable cannabinoid type 1 receptor antagonists nih.gov.
The pyrazole ring itself offers multiple positions for substitution. The unoccupied positions on the pyrazole ring could be decorated with a variety of functional groups to probe for additional interactions with a biological target. For example, the introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors could significantly impact the compound's biological profile.
Another key aspect of lead optimization is the improvement of ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The physicochemical properties of the lead compound, such as lipophilicity (logP) and solubility, would be carefully modulated. For instance, if the initial scaffold is too lipophilic, polar groups could be introduced to enhance solubility and reduce off-target effects.
The following table summarizes potential lead optimization strategies for the this compound scaffold.
| Optimization Strategy | Rationale | Example Modification |
| Cyclopropyl Ring Modification | Improve metabolic stability, explore hydrophobic pockets | Introduction of methyl or fluoro groups on the cyclopropyl ring |
| Pyrazole Ring Substitution | Enhance potency and selectivity through new interactions | Addition of a small alkyl or halogen group to the pyrazole |
| Linker Modification | Modulate flexibility and hydrogen bonding potential | Bioisosteric replacement of the methanone with a different linker |
| Physicochemical Property Tuning | Improve ADME profile (e.g., solubility, permeability) | Introduction of polar functional groups to reduce lipophilicity |
Application of Scaffold Hopping Principles for Novel Analog Design
Scaffold hopping is a powerful strategy in drug discovery used to identify novel chemical scaffolds that retain the biological activity of a known active compound but possess a different core structure nih.govsemanticscholar.org. This approach can be valuable for improving properties such as potency, selectivity, or ADME profile, as well as for generating novel intellectual property.
Another strategy is ring opening or closure . For instance, the cyclopropyl ring could be conceptually "opened" to an allyl or propyl group to explore less constrained conformations. Conversely, if a more flexible analog were the starting point, cyclization to a cyclopropyl group could be a beneficial modification.
Topology-based scaffold hopping could also be employed. In this approach, the three-dimensional arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) is maintained, while the underlying chemical scaffold is changed. For the this compound scaffold, the key features might include the cyclopropyl group as a hydrophobic element and the methanone carbonyl as a hydrogen bond acceptor. A computational search of compound libraries could identify different scaffolds that present these features in a similar spatial orientation.
The following table outlines potential scaffold hopping strategies starting from the this compound core.
| Scaffold Hopping Strategy | Description | Potential New Scaffold |
| Heterocycle Replacement | Replacing the pyrazole ring with another heterocycle | Isoxazole, Triazole, Pyridine |
| Ring Modification | Altering the cyclopropyl ring to another cyclic or acyclic moiety | Cyclobutane, Allyl group |
| Topology-Based Hopping | Maintaining the 3D pharmacophore on a new core structure | Varies depending on the identified pharmacophore and search library |
| Bioisosteric Replacement of Linker | Replacing the methanone with a bioisosteric equivalent | e.g., a 1,3,4-oxadiazole |
Investigations into Biological Activities and Molecular Mechanisms in Vitro and Ex Vivo Studies
Enzyme Inhibition and Modulatory Studies
Derivatives of cyclopropyl(1H-pyrazol-1-yl)methanone have been identified as potent inhibitors of several key enzymes implicated in human diseases. The following sections outline the research findings related to their enzyme-modulatory activities.
Human dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in autoimmune diseases and cancer. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives containing a cyclopropyl (B3062369) group have been synthesized and evaluated for their ability to inhibit human DHODH.
Structure-activity relationship (SAR) studies, based on a phenotypic assay measuring measles virus replication, revealed that the introduction of a cyclopropyl group at position 5 of the azine ring led to a significant improvement in inhibitory activity. One of the most active compounds identified was 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine . This molecule demonstrated enhanced inhibition of virus replication with a pMIC₅₀ of 7.0. nih.gov Further in vitro enzymatic assays confirmed that the antiviral effect was due to the inhibition of human DHODH. nih.gov This compound was found to be more active than the established DHODH inhibitors, brequinar and teriflunomide. nih.gov
| Compound | Assay Type | Activity (pMIC₅₀) |
|---|---|---|
| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Measles Virus Replication Inhibition | 7.0 |
Diacylglycerol acyltransferase 2 (DGAT2) is an enzyme that plays a crucial role in the final step of triglyceride synthesis. Its inhibition is a therapeutic strategy for metabolic diseases. Imidazopyridine-based compounds incorporating a cyclopropyl-pyrazole moiety have been investigated as DGAT2 inhibitors.
The introduction of an N-linked pyrazole (B372694) was explored as a structural mimic of a 2-pyridyl analogue to improve metabolic stability. acs.org Optimization of this series led to the identification of a chloro-pyrazole analogue, (R)-(1-(2-(1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)-3H-imidazo[4,5-b]pyridin-5-yl)piperidin-3-yl)(pyrrolidin-1-yl)methanone (referred to as compound 9 in the study), which exhibited a potent combination of high potency and acceptable metabolic clearance. acs.org In a cell-based assay measuring triglyceride synthesis in the presence of a DGAT1 inhibitor, this compound showed an IC₅₀ of 1.3 nM. acs.org
| Compound | Assay Type | Potency (IC₅₀) |
|---|---|---|
| (R)-(1-(2-(1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)-3H-imidazo[4,5-b]pyridin-5-yl)piperidin-3-yl)(pyrrolidin-1-yl)methanone | Cell-Based TG Synthesis Assay | 1.3 nM |
The pyrazole scaffold is a well-established "privileged structure" in kinase inhibitor design. nih.gov Modifications incorporating a cyclopropyl group have led to the development of inhibitors targeting various protein kinases.
RIP1 Kinase: Receptor-interacting protein 1 (RIPK1) kinase is a key regulator of inflammation and necroptosis. Structural modifications of known kinase inhibitors have led to the identification of potent RIPK1 inhibitors. Structure-activity relationship studies on a series of pyrimidine-based inhibitors showed that incorporating a cyclopropyl linkage in the amide portion resulted in good inhibitory effects on TNF-induced necrosis. nih.gov Two such compounds, referred to as Compound 71 and Compound 72 , demonstrated potent inhibition of RIPK1 in enzymatic assays. nih.gov
Aurora Kinase: Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers. A pyrazole-benzimidazole derivative, AT9283 , was identified as a potent, multitargeted kinase inhibitor with strong activity against Aurora A and Aurora B kinases. acs.orgmdpi.com This compound acts as an ATP-competitive inhibitor. mdpi.com
JAK1: Janus kinases (JAKs) are critical components of cytokine signaling pathways. Abnormalities in the JAK/STAT pathway are linked to cancer and inflammatory diseases. nih.gov A series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK inhibitors. Among them, Compound 3f from the study, which features a cyclopropyl group, showed remarkable inhibitory activity against JAK1, JAK2, and JAK3 in in vitro kinase assays. nih.govnih.gov
| Compound | Target Kinase | Potency (IC₅₀) |
|---|---|---|
| Compound 71 | RIPK1 | 167 nM |
| Compound 72 | RIPK1 | 178 nM |
| AT9283 | Aurora A | 3 nM |
| Aurora B | 3 nM | |
| Compound 3f (4-amino-pyrazole derivative) | JAK1 | 3.4 nM |
| JAK2 | 2.2 nM | |
| JAK3 | 3.5 nM |
In addition to the enzymes detailed above, pyrazole derivatives have shown inhibitory activity against other enzyme targets. For instance, pyrazole derivatives have been evaluated for their potential to inhibit enzymes such as α-glucosidase and α-amylase, which are relevant to diabetes treatment. One study found that the pyrazole derivative Pyz-1 showed potent inhibition of α-glucosidase with an IC₅₀ value of 75.62 µM. nih.gov
Receptor Binding and Ligand-Target Interaction Analysis
The cyclopropyl-pyrazole scaffold has been instrumental in the design of ligands for G protein-coupled receptors (GPCRs), particularly the cannabinoid receptors (CB1 and CB2). These receptors are involved in a wide range of physiological processes, and their modulation is of significant therapeutic interest.
Tricyclic pyrazole-based compounds have been synthesized and evaluated for their binding affinities to CB1 and CB2 receptors. In one series of 1,4-dihydroindeno[1,2-c]pyrazoles, the introduction of a cyclopropyl moiety was found to influence CB2 receptor affinity. nih.gov For example, compound IAhX emerged as a highly potent and selective ligand for the CB2 receptor, with a Kᵢ of 0.09 nM and exceptional selectivity over the CB1 receptor. nih.gov In another study, the pyrazole derivative 40 was identified as a potent partial agonist of the human CB1 receptor with a Kᵢ of 3.4 nM. nih.gov
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity (CB₁/CB₂) |
|---|---|---|---|
| IAhX | CB1 | 883 nM | 9811 |
| CB2 | 0.09 nM | ||
| Compound 40 | hCB1 | 3.4 nM | N/A |
| hCB2 | 10 nM |
Antimicrobial Activity Evaluation (In Vitro)
The emergence of antimicrobial resistance has created an urgent need for novel therapeutic agents. Pyrazole derivatives, including those with cyclopropyl substitutions, have been investigated for their antibacterial and antifungal properties.
In one study, a series of imidazo-pyridine substituted pyrazole derivatives were reported as potent broad-spectrum antibacterial agents. These compounds demonstrated significant activity in vitro against several Gram-positive and Gram-negative bacterial strains, with minimum bactericidal concentration (MBC) values often below 1 µg/mL. nih.gov Another study on novel pyrazole derivatives found that Compound 6c was highly active against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 0.005 mg/mL, which was more potent than the standard ampicillin. mdpi.com
| Compound | Microorganism | Activity (MIC) |
|---|---|---|
| Imidazo-pyridine substituted pyrazole derivatives | Various Gram-positive & Gram-negative bacteria | <1 µg/mL (MBC) |
| Compound 6c | Pseudomonas aeruginosa | 0.005 mg/mL |
Antibacterial Efficacy Against Bacterial Strains
The antibacterial potential of pyrazole derivatives has been a subject of considerable interest. A study focusing on novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides demonstrated their efficacy against a panel of both Gram-positive and Gram-negative bacteria. The compounds were tested against Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative). Notably, certain derivatives within this series exhibited potent antimicrobial activities, suggesting that the cyclopropyl-pyrazole scaffold is a promising framework for the development of new antibacterial agents nih.gov.
Antifungal Efficacy Against Fungal Strains
In addition to antibacterial properties, derivatives of this compound have been evaluated for their antifungal capabilities. The same series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were tested against several mycotoxic fungal strains, including Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. The results indicated that specific compounds within the series displayed significant antifungal activity, highlighting the therapeutic potential of this chemical class against fungal pathogens nih.gov.
Antitubercular Activity Assessments
The fight against tuberculosis has also benefited from research into cyclopropyl-containing compounds. A series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds demonstrated significant minimum inhibitory concentrations (MIC) nih.govnih.gov. Further studies on [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives also revealed significant antituberculosis activity researchgate.net. Another study on pyrazolylpyrimidinones showed that the presence of a cyclopropyl group on the pyrazole ring was well-tolerated for anti-tuberculosis potency nih.gov.
| Compound Class | Organism | Activity | Reference |
| [4-(aryloxy)phenyl]cyclopropyl methanones | Mycobacterium tuberculosis H37Rv | MICs of 0.78 to 3.12 µg/mL | nih.govnih.gov |
| [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives | M. tuberculosis H37Rv | Significant Activity | researchgate.net |
| Pyrazolylpyrimidinones with cyclopropyl substitution | M. tuberculosis | Tolerated for Potency | nih.gov |
Antiviral Activity Assessments (In Vitro)
Anticancer Activity in Cell Lines (In Vitro Cytotoxicity and Antiproliferative Studies)
The anticancer potential of cyclopropyl-pyrazole derivatives has been explored in several studies. A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of VERO normal and MCF-7 breast cancer cells. Some compounds in this series exhibited interesting growth inhibitory effects nih.gov. Another study on [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives also demonstrated in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 researchgate.net. Furthermore, a novel pyrazole derivative, PTA-1, was identified as a potent cytotoxic agent against a panel of different cancer cell lines nih.gov.
| Compound Series | Cell Line(s) | Observed Effect | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | VERO, MCF-7 | Growth inhibition | nih.gov |
| [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives | MDA-MB-435 | In vitro anticancer activity | researchgate.net |
| PTA-1 (a novel pyrazole derivative) | Various cancer cell lines | Potent cytotoxicity | nih.gov |
Molecular Mechanism of Action Studies
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
Interaction with Intracellular Targets (e.g., Tubulin Polymerization Inhibition, DNA Binding)
Research into the mechanism of action of anticancer pyrazole derivatives has pointed towards the inhibition of tubulin polymerization as a key pathway. A novel pyrazole derivative, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, leading to apoptosis and cell cycle arrest in cancer cells nih.gov. This finding is significant as tubulin is a well-established target for cancer chemotherapy. The ability of pyrazole-containing compounds to interfere with microtubule dynamics suggests a clear mechanism for their observed antiproliferative effects.
Modulatory Effects on Specific Cellular Pathways (e.g., Lipid Synthesis, Cell Mortality in Cell Lines)
There is no available research data from in vitro or ex vivo studies that specifically investigates the effects of this compound on cellular pathways such as lipid synthesis or its impact on cell mortality in any tested cell lines.
Metal Chelation Properties and their Biological Consequences
No studies have been published that examine the metal chelation properties of this compound. Consequently, there is no information on the potential biological consequences of such properties.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for cyclopropyl(1H-pyrazol-1-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via oxidative amidation of aldehydes with pyrazole derivatives. For example, a solvent-free approach using substoichiometric oxoammonium nitrate (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate) at 55°C for 3 hours achieves 86% isolated yield without column chromatography . Alternative routes involve condensation of cyclopropanecarboxylic acid derivatives with 1H-pyrazole under acid catalysis. Yield optimization requires precise control of stoichiometry, temperature, and oxidant selection.
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR resolve cyclopropane ring protons (δ ~1.0–2.5 ppm) and pyrazole ring protons (δ ~6.5–8.5 ppm) .
- X-ray Crystallography : SHELXL software (e.g., SHELXS/SHELXD) is critical for resolving crystal packing and verifying bond angles, particularly the strained cyclopropane ring (C–C–C ~60°) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 177.0794 for CHNO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
